



Application Notes: Nozaki-Hiyama-Kishi Macrocyclization in the Total Synthesis of Bipinnatin J

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Compound of Interest		
Compound Name:	Bipinnatin	
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These application notes provide a comprehensive overview of the Nozaki-Hiyama-Kishi (NHK) reaction as a pivotal macrocyclization strategy in the total synthesis of **Bipinnatin** J, a marine diterpenoid with potential pharmacological applications. The NHK reaction, a chromium(II)-mediated coupling of a vinyl or aryl halide with an aldehyde, has been instrumental in efficiently constructing the 14-membered macrocyclic core of **Bipinnatin** J.[1][2][3] This document outlines the key aspects of this reaction, including detailed experimental protocols and comparative data from various successful syntheses.

Introduction to the Nozaki-Hiyama-Kishi Reaction

The Nozaki-Hiyama-Kishi reaction is a powerful C-C bond-forming reaction that has found widespread use in the synthesis of complex natural products.[4][5] Its key advantages include mild reaction conditions, high functional group tolerance, and the ability to perform challenging macrocyclizations.[4][6] The reaction is typically mediated by chromium(II) chloride and requires a catalytic amount of a nickel(II) salt for high reactivity and reproducibility.[4][6][7] The nickel catalyst is crucial for the oxidative addition to the halide, followed by transmetalation with chromium to generate the organochromium nucleophile that adds to the aldehyde.[4][7]

Application in Bipinnatin J Synthesis



Several total syntheses of **Bipinnatin** J have successfully employed the NHK macrocyclization to forge the sterically demanding 14-membered ring.[1][2][8] This strategic step typically involves an intramolecular reaction between a vinyl halide and an aldehyde tethered to the same molecule. The diastereoselectivity of this cyclization is often controlled by existing stereocenters within the precursor molecule, leading to the desired stereochemistry of the newly formed secondary alcohol and adjacent chiral center in the macrocycle.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative data for the Nozaki-Hiyama-Kishi macrocyclization step in various total syntheses of **Bipinnatin** J, allowing for easy comparison of different approaches.

Synthesis Approach (First Author)	Macrocyc lization Precursor	Key Reagents & Condition s	Solvent	Yield (%)	Diastereo meric Ratio (d.r.)	Referenc e
Rawal (2006)	Allylic Bromide	CrCl ₂ , 4Å molecular sieves, 16 h	THF	73%	Major product	[1]
Trauner (2006)	Allylic Bromide	CrCl ₂ , NiCl ₂	DMF	>9:1	[2]	
Baran (2015)	Allylic Bromide	Not explicitly detailed, refers to Trauner's precedent	Not specified	Not explicitly detailed for this step	Diastereos elective	[8][9]
Pattenden (2009)	Allylic Bromide	CrCl ₂ , NiCl ₂	Not specified	Not specified	Not specified	[3]

Experimental Protocols



Provided below are detailed methodologies for key experiments related to the Nozaki-Hiyama-Kishi macrocyclization in **Bipinnatin** J synthesis, based on published literature.

Protocol 1: Nozaki-Hiyama-Kishi Macrocyclization (Rawal Synthesis)[1]

This protocol describes the macrocyclization of a bromide precursor to form (±)-**Bipinnatin** J.

Materials:

- Macrocyclization precursor (bromide)
- Chromium(II) chloride (CrCl₂)
- Activated, powdered 4Å molecular sieves
- Anhydrous Tetrahydrofuran (THF)

Procedure:

- To a solution of the bromide precursor (0.429 mmol) in anhydrous THF (300 mL) under an inert atmosphere, add activated, powdered 4Å molecular sieves (2.0 g).
- Add chromium(II) chloride (20.6 equivalents) to the stirred suspension.
- Stir the reaction mixture at room temperature for 16 hours.
- Upon completion, quench the reaction by exposure to air and stir for an additional hour.
- Filter the mixture through a pad of Celite, washing with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford Bipinnatin J as a white solid.



Protocol 2: Preparation of the Allylic Bromide Precursor (Trauner Synthesis)[2]

This protocol details the conversion of an allylic alcohol to the corresponding allylic bromide, the direct precursor for the NHK macrocyclization.

Materials:

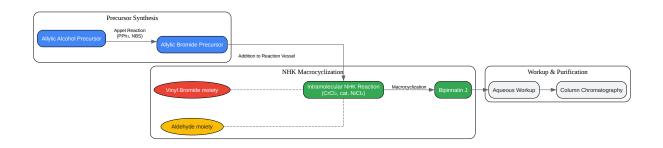
- Allylic alcohol precursor
- Triphenylphosphine (PPh₃)
- N-Bromosuccinimide (NBS)
- Anhydrous Dichloromethane (CH₂Cl₂)

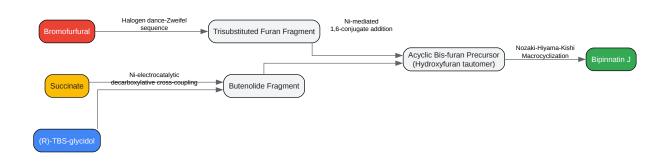
Procedure:

- Dissolve the allylic alcohol in anhydrous dichloromethane under an inert atmosphere and cool the solution to 0 °C.
- Add triphenylphosphine (PPh₃) to the solution.
- Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
- Quench the reaction with water and extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the allylic bromide.

Diagrams







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References

- 1. Total Synthesis of (±)-Bipinnatin J PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total synthesis of (+)-intricarene using a biogenetically patterned pathway from (-)-bipinnatin J, involving a novel transannular [5+2] (1,3-dipolar) cycloaddition Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Nozaki-Hiyama-Kishi (NHK) Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Unconventional Macrocyclizations in Natural Product Synthesis PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nozaki-Hiyama-Kishi reaction Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Baran Synthesis of Bipinnatin J [organic-chemistry.org]
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